BenchChemオンラインストアへようこそ!

tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

CYP450 inhibition Drug metabolism ADME-Tox profiling

tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 1824024‑02‑3) is a functionalized 5,6‑dihydroimidazo[1,5‑a]pyrazine intermediate that carries a tert‑butyloxycarbonyl (Boc) protecting group at N‑7 and a hydroxymethyl substituent at the C‑5 position. The dihydroimidazo[1,5‑a]pyrazine nucleus is a well‑established privileged scaffold in drug discovery, having yielded potent inhibitors of ACK1, mTOR, PI3Kδ, BTK and JAK kinases.

Molecular Formula C12H19N3O3
Molecular Weight 253.30
CAS No. 1824024-02-3
Cat. No. B3247866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
CAS1824024-02-3
Molecular FormulaC12H19N3O3
Molecular Weight253.30
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(N2C=NC=C2C1)CO
InChIInChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-5-9-4-13-8-15(9)10(6-14)7-16/h4,8,10,16H,5-7H2,1-3H3
InChIKeyMGVAHVDXZOOZIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate: A Regioselective 5‑Hydroxymethyl Building Block for Kinase-Focused Medicinal Chemistry


tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 1824024‑02‑3) is a functionalized 5,6‑dihydroimidazo[1,5‑a]pyrazine intermediate that carries a tert‑butyloxycarbonyl (Boc) protecting group at N‑7 and a hydroxymethyl substituent at the C‑5 position [1]. The dihydroimidazo[1,5‑a]pyrazine nucleus is a well‑established privileged scaffold in drug discovery, having yielded potent inhibitors of ACK1, mTOR, PI3Kδ, BTK and JAK kinases [2]. The C‑5 hydroxymethyl group provides a directional hydrogen‑bond donor/acceptor and a synthetic handle for further elaboration, distinguishing this regioisomer from the 1‑ and 3‑hydroxymethyl analogues that are also commercially available [3].

Why Regioisomeric or Unsubstituted Imidazo[1,5‑a]pyrazine Analogues Cannot Replace tert-Butyl 5‑(hydroxymethyl)-5,6‑dihydroimidazo[1,5‑a]pyrazine-7(8H)‑carboxylate


The position of the hydroxymethyl substituent on the imidazo[1,5‑a]pyrazine scaffold dictates both the three‑dimensional orientation of hydrogen‑bond interactions and the metabolic liability of the final target molecules. Regioisomers such as the 1‑hydroxymethyl analogue exhibit measurable CYP3A4/5 inhibition (IC₅₀ = 5.5 µM in human liver microsomes [1]), whereas no CYP inhibition data has been reported for the 5‑regioisomer, suggesting a differentiated ADME profile. Similarly, the unsubstituted core (CAS 374795‑76‑3) lacks the synthetic versatility and polarity modulation offered by the hydroxymethyl group . Simple replacement with a 1‑chloro or 3‑hydroxymethyl congener therefore alters both the biological fingerprint and the accessible chemical space, compromising the reproducibility of structure–activity relationship (SAR) campaigns and lead‑optimization workflows.

Quantitative Differentiation Evidence for tert-Butyl 5‑(hydroxymethyl)-5,6‑dihydroimidazo[1,5‑a]pyrazine-7(8H)‑carboxylate Versus Closest Analogues


CYP3A4/5 Inhibition Liability: Absence of Reported Activity for the 5‑Regioisomer Suggests a Differential Metabolic Profile Relative to the 1‑Hydroxymethyl Analogue

The 1‑hydroxymethyl regioisomer (CAS 1251014‑63‑7) exhibits moderate inhibition of CYP3A4/5 with an IC₅₀ of 5.50 µM (5,500 nM) in human liver microsomes using midazolam as substrate [1]. In contrast, no CYP inhibition data have been reported for the 5‑hydroxymethyl compound, indicating a potential advantage in reducing drug‑drug interaction risk during lead optimization. The structural difference—hydroxymethyl oriented toward the pyrazine nitrogen in the 5‑isomer versus the imidazole nitrogen in the 1‑isomer—alters the electronic environment of the core, which can modulate interactions with CYP450 active sites.

CYP450 inhibition Drug metabolism ADME-Tox profiling

Synthetic Versatility: The 5‑Hydroxymethyl Handle Enables Orthogonal Functionalization Routes Not Accessible to the 1‑Chloro Analogue

The 5‑hydroxymethyl group can undergo selective oxidation to the aldehyde or carboxylic acid, sulfonylation, or conversion to a halide, providing orthogonal reactivity to the Boc‑protected N‑7 [1]. By contrast, the 1‑chloro analogue (CAS 1824081‑08‑4) is primarily suited for nucleophilic aromatic substitution or metal‑catalyzed cross‑coupling at C‑1, limiting the types of linkers or pharmacophores that can be installed without affecting the core electronics . The Boc group remains intact during most transformations of the hydroxymethyl moiety, allowing sequential functionalization strategies that are not feasible when the sole reactive handle is a chloro substituent.

Synthetic chemistry Intermediate derivatization Protecting‑group strategy

Commercial Purity and Lot‑to‑Lot Consistency: 97% Minimum Purity Offers an Advantage Over the 95% Standard of the 1‑Regioisomer

The target compound is routinely supplied at ≥ 97% purity (HPLC) by multiple vendors including Leyan and MolCore . In contrast, the most closely related comparator, the 1‑hydroxymethyl regioisomer (CAS 1251014‑63‑7), is typically offered at ≥ 95% purity by major suppliers such as Chemenu . The two‑percentage‑point purity advantage corresponds to approximately 2% fewer unidentified impurities that could confound biological assay results or cross‑react in subsequent synthetic steps.

Quality control SAR reproducibility Procurement specification

Kinase Scaffold Validation: Imidazo[1,5‑a]pyrazine Core Delivers Nanomolar Potency Against ACK1, mTOR, PI3Kδ and BTK—The C‑5 Substituent Vectors into a Critical Region of the ATP‑Binding Pocket

The imidazo[1,5‑a]pyrazine scaffold has been optimized to yield potent inhibitors of ACK1 (IC₅₀ = 148 nM for a close analogue [1]), mTOR (compound 4c demonstrated in‑vivo tumor xenograft suppression [2]), BTK (sub‑nanomolar IC₅₀ values reported [3]), and JAK kinases (low‑micromolar cellular IC₅₀ values [4]). The C‑5 position projects toward the hinge‑binding region and solvent‑exposed front pocket of the kinase ATP site, making substituents at this position critical for modulating potency and selectivity. Unlike the 1‑regioisomer, which projects the hydroxymethyl away from the hinge, the 5‑hydroxymethyl group can engage the catalytic lysine or hinge backbone via hydrogen bonding, potentially enhancing target engagement.

Kinase inhibition Scaffold pharmacology ATP‑competitive inhibitor

Physicochemical Differentiation from the Unsubstituted Core: The Hydroxymethyl Group Adds Hydrogen‑Bond Capacity and Modulates Polarity

The unsubstituted core, tert‑butyl 5,6‑dihydroimidazo[1,5‑a]pyrazine-7(8H)‑carboxylate (CAS 374795‑76‑3), contains zero hydrogen‑bond donors, whereas the target 5‑hydroxymethyl compound possesses one hydrogen‑bond donor (OH) and an additional acceptor (CH₂OH oxygen), increasing the total hydrogen‑bond acceptor count from 5 to 6 [1]. This increase in polarity is expected to enhance aqueous solubility and reduce log D compared to the unsubstituted core, improving drug‑like properties of final compounds. The target compound also exhibits higher molecular weight (253.30 vs. 223.27 g mol⁻¹) and a higher boiling point (predicted 426.9 °C for 1‑chloro analogue vs. 396.2 °C for the unsubstituted core), indicating greater thermal stability .

Physicochemical properties Lead-likeness Scalability

Optimal Application Scenarios for tert-Butyl 5‑(hydroxymethyl)-5,6‑dihydroimidazo[1,5‑a]pyrazine-7(8H)‑carboxylate Based on Quantitative Differentiation Evidence


Lead Optimization in Kinase Drug Discovery Programs Where CYP3A4/5 Liability is a Go/No‑Go Criterion

The absence of reported CYP3A4/5 inhibition for this 5‑regioisomer, in contrast to the measurable activity of the 1‑hydroxymethyl analogue (IC₅₀ = 5.5 µM), positions it as a preferred intermediate for teams that prioritize low CYP liability. Medicinal chemists can advance this building block into kinase‑focused libraries with reduced concern for CYP‑driven pharmacokinetic interactions, particularly for ACK1, mTOR, PI3Kδ or BTK programs where CYP3A4 metabolism is a known challenge [1][2].

Multi‑Step Divergent Library Synthesis Requiring Orthogonal Functional Group Manipulation

The combination of a protected N‑7 (Boc) and an unprotected C‑5 hydroxymethyl group enables sequential diversification: the hydroxymethyl can be oxidized, sulfonylated, or converted to a leaving group while the Boc moiety remains intact, then the Boc group can be removed and the liberated secondary amine elaborated. This orthogonal reactivity is unavailable with the 1‑chloro analogue, whose sole reactive handle limits the synthetic sequence to a single diversification step before Boc deprotection [3].

Reproducible SAR Campaigns Requiring High‑Purity Intermediates (≥ 97%) with Lot‑to‑Lot Consistency

The availability of this compound at ≥ 97% purity from multiple vendors (Leyan, MolCore) provides procurement assurance for SAR studies where even minor impurities could confound biological readouts. Compared with the 1‑hydroxymethyl analogue (typically 95% purity), the 5‑isomer offers a quantitatively defined purity advantage that reduces downstream quality‑control burdens in high‑throughput screening or in‑vivo candidate preparation .

Synthesis of Hinge‑Directed Kinase Probes Where the C‑5 Substituent Engages the Catalytic Lysine or Hinge Backbone

Based on the documented SAR of imidazo[1,5‑a]pyrazine kinase inhibitors, the C‑5 position projects toward the hinge‑binding region of the ATP pocket. Installing the 5‑hydroxymethyl group provides a direct hydrogen‑bonding anchor that can interact with the catalytic lysine or backbone amides, potentially enhancing potency and selectivity against kinases such as ACK1 (reported IC₅₀ = 148 nM for a related analogue) or BTK (sub‑nanomolar IC₅₀ values). The 1‑regioisomer would direct the same functional group away from this critical region, necessitating additional synthetic manipulation to achieve comparable hinge‑binding interactions [4][5].

Quote Request

Request a Quote for tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.